![molecular formula C13H14N2O2S2 B3083541 N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-40-5](/img/structure/B3083541.png)
N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N2O2S2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Derivatives:
- N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, closely related to the queried compound, were synthesized using a method involving carbodiimide condensation. This process was facilitated by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, providing a convenient and rapid synthesis route. The compounds were identified using IR, 1H NMR, and elemental analyses, with intermediate compounds confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Spectroscopic Characterization:
- Another derivative, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, was synthesized and characterized spectroscopically. The synthesis involved the reaction of specific thioamide with N-(4-nitrophenyl)maleimide, and the characterization was carried out using FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).
Biological Applications
Anticancer Activity:
- A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. These compounds were synthesized by reacting chloroacetamide with mercapto derivatives and then tested for antitumor activities against human lung adenocarcinoma cells. Certain derivatives demonstrated high selectivity and significant apoptosis-inducing potential (Evren et al., 2019).
Antitumor and Antimicrobial Activity:
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for potential antitumor activity against human tumor cell lines. Some compounds showed considerable anticancer activity against various cancer cell lines. In addition, these compounds were evaluated for antimicrobial activity (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Anticonvulsants:
- 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides were synthesized and investigated for their anticonvulsant activities. Some compounds showed significant activity, potentially more potent than standard drugs like diazepam (Senthilraja & Alagarsamy, 2012).
Antibacterial Agents:
- New analogs of pyrazole-5-ones derived from 2-aminobenzothiazole were synthesized and evaluated for their antibacterial activity. Certain compounds displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-3-8(2)5-9(4-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWTXRZKKZDOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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